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Compound of Interest

Compound Name: 2,4-Nonadienal

Cat. No.: B146766

Introduction

(2E,4E)-2,4-Nonadienal is an organic compound classified as a medium-chain, unsaturated
aldehyde.[1] It is a significant flavor compound found naturally in a wide variety of foods and is
also synthesized for use as a flavoring agent in the food industry.[2][3] Its characteristic flavor
profile is primarily associated with fatty, waxy, and deep-fried notes, making it a key component
in savory and snack food flavor systems.[4][5] This document provides detailed application
notes and experimental protocols for the use and analysis of 2,4-Nonadienal for researchers
and food scientists.

Biogenesis and Occurrence

2,4-Nonadienal is primarily formed through the oxidative degradation of polyunsaturated fatty
acids, particularly linoleic acid.[2] This process can occur enzymatically in plants or through
autoxidation during the heating or storage of fats and oils.[3] Consequently, it is a common
volatile component in cooked or processed foods such as cooked meats (beef, pork, chicken),
fish products, nuts, and vegetable oils.[3] It has also been identified in foods like oats, wheat
bread, tomatoes, and mushrooms.[1][3]

Data Presentation
Physicochemical and Sensory Properties

The following tables summarize the key properties of (2E,4E)-2,4-Nonadienal.
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Table 1: Physicochemical Properties of (2E,4E)-2,4-Nonadienal

Property Value Source
Chemical Formula CoH140 [6]
Molecular Weight 138.21 g/mol [3]
CAS Number 5910-87-2 [6]
Appearance Colorless to pale yellow liquid [7]
Boiling Point 97-98 °C at 10 mm Hg [3]
Density 0.862 g/mL at 25 °C [3]
Refractive Index 1.5220 - 1.5250 at 20 °C [7]
Solubility Insoluble in water [3]
FEMA Number 3212 [5]
JECFA Number 1185 [5]
Table 2: Sensory Profile of 2,4-Nonadienal
Attribute Descriptors Source
odor Strong, fatty, gr.een, waxy, AT
cucumber, tropical fruit
Fatty, chicken fat, citrus peel,
Flavor waxy, melon, cucumber, [718]

greasy potato chip

Detection Threshold

Very low, in the parts-per-

billion (ppb) range

[9]

Applications and Regulatory Status

2,4-Nonadienal is utilized to impart specific flavor notes in various food products.
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Table 3: Example Applications of 2,4-Nonadienal in the Food Industry

Food Category

Application Purpose

Savory Flavors

Provides characteristic "fried" or "chicken fat"

notes in soups, gravies, and seasonings.[7][8]

Snack Foods

Enhances the fatty, oily profile of products like

potato chips and popcorn.[8]

Citrus Flavors

Adds complexity and back notes to orange and

tangerine flavors.[7][8]

Nut Flavors

Contributes fatty notes to peanut butter and

other nut-based flavors.[7][8]

Fruit & Vegetable

Used for melon and cucumber back notes.[7][8]

Table 4: Regulatory and Safety Information

Organization

Status/Conclusion

JECFA

"No safety concern at current levels of intake

when used as a flavouring agent."[5][10]

FEMA

Generally Recognized as Safe (GRAS), FEMA
No. 3212.[5][11]

EU

Approved as a flavoring substance with a
maximum level of 1 mg/kg in dairy, fats, oils,

and desserts.[12]

FDA

The FDA has stated it will "no longer provide for
the use of these seven synthetic flavoring
substances," which includes 2,4-nonadienal;
however, this action was taken in response to a
petition and does not reflect a direct FDA safety

determination.[8]
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Visualizations: Pathways and Workflows

Biogenesis of 2,4-Nonadienal
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'

Autoxidation / Lipoxygenase

Lipid Hydroperoxides

(2E,4E)-2,4-Nonadienal

Click to download full resolution via product page

Caption: Formation pathway of 2,4-Nonadienal via lipid oxidation.
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Workflow for Quantification via HS-SPME-GC-MS

1. Food Sample Collection

y

2. Homogenization &
Internal Standard Spiking

y

3. Headspace SPME
(Equilibration & Extraction)

y

4. GC-MS Analysis
(Separation & Detection)

y

5. Data Processing
(Peak Integration & Quantification)

Result:

Concentration of
2,4-Nonadienal

Click to download full resolution via product page

Caption: Experimental workflow for 2,4-Nonadienal quantification.
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Workflow for Sensory Evaluation (Triangle Test)

1. Define Objective
(e.g., Detect difference?)

y

2. Recruit & Train Panelists
(n > 30 recommended)

y

3. Sample Preparation
(Control vs. Test, 3-digit coding)

y

4. Test Execution
(Present 3 samples, 2 are identical)

y

5. Data Collection
(Panelists identify the 'odd' sample)

y

6. Statistical Analysis
(Compare vs. chance, e.g., Chi-squared)

Conclusion:

Perceptible difference exists (Yes/No)

Click to download full resolution via product page

Caption: Workflow for sensory analysis using a Triangle Test.

Experimental Protocols
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Protocol 1: Quantification of 2,4-Nonadienal in a Food
Matrix using Headspace Solid-Phase Microextraction

Gas Chromatography-Mass Spectrometry (HS-SPME-
GC-MS)

Objective: To quantify the concentration of 2,4-Nonadienal in a solid or liquid food matrix. This
method is suitable for volatile and semi-volatile compound analysis.[13]

Materials:
o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

o SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -
DVB/CAR/PDMS)[13]

e 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
» Heater-stirrer or water bath

¢ Analytical balance

e (2E,4E)-2,4-Nonadienal standard

 Internal Standard (IS) (e.g., Cyclohexanone or a deuterated analog)[13]

e Solvent (e.g., Methanol or Dichloromethane)[13][14]

Saturated NacCl solution (optional, to enhance analyte release)
Procedure:
o Standard Preparation:

o Prepare a stock solution of 2,4-Nonadienal and the internal standard in the chosen
solvent.
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o Create a series of calibration standards by spiking a blank matrix (or water) with known
concentrations of 2,4-Nonadienal and a fixed concentration of the internal standard.

e Sample Preparation:

o

Weigh 0.2 - 2.0 g of the homogenized food sample into a 20 mL headspace vial.[13]

Add a known amount of the internal standard solution.

[e]

o

(Optional) Add 1-2 mL of saturated NaCl solution to increase the ionic strength of the
agueous phase and promote volatilization.

o

Immediately seal the vial tightly with the screw cap.
e HS-SPME Extraction:
o Place the vial in the heater-stirrer/autosampler tray.

o Equilibration: Incubate the sample at a set temperature (e.g., 60 °C) for a defined period
(e.g., 15 minutes) with agitation to allow volatiles to partition into the headspace.[13]

o Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30-
40 minutes) at the same temperature.[13]

e GC-MS Analysis:

o Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet, heated to
a temperature sufficient for desorption (e.g., 250 °C), for a set time (e.g., 5 minutes) in
splitless mode.[13]

o GC Separation: Use a suitable capillary column (e.g., DB-5ms or equivalent). A typical
temperature program might be:

= [nitial temperature: 40 °C, hold for 2 min.
» Ramp: 5 °C/min to 250 °C.

= Hold: 5 min at 250 °C.
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o MS Detection: Operate the mass spectrometer in electron ionization (El) mode. Use Scan
mode for initial identification and Selected lon Monitoring (SIM) mode for sensitive
guantification, monitoring characteristic ions for 2,4-Nonadienal (e.g., m/z 41, 67, 81, 95,
138) and the internal standard.

o Data Analysis:

o lIdentify the 2,4-Nonadienal peak based on its retention time and mass spectrum
compared to the standard.

o Calculate the ratio of the peak area of 2,4-Nonadienal to the peak area of the internal
standard.

o Construct a calibration curve by plotting the peak area ratio against the concentration for
the prepared standards.

o Determine the concentration of 2,4-Nonadienal in the sample by interpolating its peak
area ratio from the calibration curve.

Protocol 2: Sensory Evaluation of 2,4-Nonadienal in a
Food Product (Triangle Test)

Objective: To determine if a statistically significant sensory difference exists between a control
food product and a product flavored with 2,4-Nonadienal.[15]

Materials:

o Control food product (without added 2,4-Nonadienal).

» Test food product (with added 2,4-Nonadienal at a target concentration).
 Identical tasting cups or plates.

o Random three-digit codes for sample labeling.[15]

» Water and unsalted crackers for palate cleansing.

« Individual tasting booths with controlled lighting and temperature.[16]
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e Evaluation forms.

e Sensory panelists (minimum of 30-40 recommended for statistical power).[15][16]
Procedure:

o Panelist Recruitment and Setup:

o Recruit panelists who are consumers of the product category being tested. Training is not
required for this type of test.[15]

o Ensure the testing environment is clean, quiet, and free of distracting odors.[16]
e Sample Preparation:

o Prepare both the control (A) and test (B) samples, ensuring they are at the same
temperature and of equal portion size.

o For each panelist, prepare a set of three samples. Two samples will be identical, and one
will be different.

o Label each of the three samples with a unique, random three-digit code.[15]
o Test Design and Execution:

o There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB.[15]
Randomize these orders across the panelists to prevent bias.

o Provide each panelist with their set of three coded samples, a glass of water, unsalted
crackers, and an evaluation form.

o Instruct panelists to taste each sample from left to right. They may retaste if necessary.

o The primary task for the panelist is to identify which of the three samples is different from
the other two.

e Data Collection:
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o Panelists circle the code of the sample they believe is the "odd" one out on their
evaluation form.

o (Optional) Include a section for comments on the perceived differences.

o Data Analysis:

[e]

Tally the total number of panelists and the number of correct identifications.

o

The probability of correctly guessing the odd sample by chance is 1/3.

[¢]

Use a statistical table for triangle tests (or a Chi-squared test) to determine if the number
of correct identifications is significantly greater than what would be expected by chance.

[¢]

For example, with 30 panelists, at least 15 correct judgments are typically needed to
conclude a significant difference exists at p < 0.05.

Conclusion:

« If the number of correct answers is statistically significant, it can be concluded that the
addition of 2,4-Nonadienal at the tested concentration produces a perceptible sensory
difference in the food product.

e If the result is not significant, it suggests that most consumers cannot distinguish between
the control and test products under these conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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